molecular formula C16H15NO2S B13879994 3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide

Katalognummer: B13879994
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: OEJMINSNGBOUTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a formyl group, a sulfanyl group, and a dimethylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-formylphenyl sulfide with N,N-dimethylbenzamide under specific conditions. The reaction may require catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(2-carboxyphenyl)sulfanyl-N,N-dimethylbenzamide.

    Reduction: 3-(2-hydroxyphenyl)sulfanyl-N,N-dimethylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of 3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-formylphenyl)sulfanyl-N,N-dimethylacetamide
  • 3-(2-formylphenyl)sulfanyl-N,N-dimethylformamide
  • 3-(2-formylphenyl)sulfanyl-N,N-dimethylpropionamide

Uniqueness

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C16H15NO2S

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-(2-formylphenyl)sulfanyl-N,N-dimethylbenzamide

InChI

InChI=1S/C16H15NO2S/c1-17(2)16(19)12-7-5-8-14(10-12)20-15-9-4-3-6-13(15)11-18/h3-11H,1-2H3

InChI-Schlüssel

OEJMINSNGBOUTL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC(=CC=C1)SC2=CC=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.